molecular formula C25H35N5OS B11259100 N-(3-(4-Cyclohexylpiperazin-1-yl)propyl)-1-methyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide

N-(3-(4-Cyclohexylpiperazin-1-yl)propyl)-1-methyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide

Cat. No.: B11259100
M. Wt: 453.6 g/mol
InChI Key: MHRORHSNOSNAGU-UHFFFAOYSA-N
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Description

N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperazine ring, a cyclohexyl group, and a thiochromeno-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting cyclohexylamine with piperazine under controlled conditions.

    Attachment of the Propyl Chain: The next step is the alkylation of the piperazine derivative with a propyl halide, such as 1-bromopropane, to introduce the propyl chain.

    Synthesis of the Thiochromeno-Pyrazole Moiety: This involves the cyclization of appropriate precursors to form the thiochromeno-pyrazole structure.

    Coupling Reaction: The final step is the coupling of the piperazine derivative with the thiochromeno-pyrazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole core and are known for their biological activities.

    Piperazine Derivatives: Compounds like aripiprazole, which also contain a piperazine ring, are used in the treatment of psychiatric disorders.

    Thiochromeno Derivatives: These compounds are studied for their potential anti-inflammatory and anticancer properties.

Uniqueness

N-[3-(4-Cyclohexylpiperazin-1-yl)propyl]-1-methyl-1H,4H-thiochromeno[4,3-c]pyrazole-3-carboxamide is unique due to its combination of structural features, which confer distinct biological activities. Its ability to interact with multiple targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C25H35N5OS

Molecular Weight

453.6 g/mol

IUPAC Name

N-[3-(4-cyclohexylpiperazin-1-yl)propyl]-1-methyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide

InChI

InChI=1S/C25H35N5OS/c1-28-24-20-10-5-6-11-22(20)32-18-21(24)23(27-28)25(31)26-12-7-13-29-14-16-30(17-15-29)19-8-3-2-4-9-19/h5-6,10-11,19H,2-4,7-9,12-18H2,1H3,(H,26,31)

InChI Key

MHRORHSNOSNAGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CSC3=CC=CC=C32)C(=N1)C(=O)NCCCN4CCN(CC4)C5CCCCC5

Origin of Product

United States

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